molecular formula C9H11FO2S B12521762 1-Fluoro-2-(propane-2-sulfonyl)benzene CAS No. 652170-37-1

1-Fluoro-2-(propane-2-sulfonyl)benzene

Cat. No.: B12521762
CAS No.: 652170-37-1
M. Wt: 202.25 g/mol
InChI Key: DMKKIIPVYDZMNZ-UHFFFAOYSA-N
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Description

1-Fluoro-2-(propane-2-sulfonyl)benzene is a fluorinated aromatic compound featuring an isopropyl sulfone group. This structure makes it a valuable building block in synthetic and medicinal chemistry, particularly for creating more complex molecules for pharmaceutical and materials science research . Compounds within this class are notably used in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a powerful toolkit for linking molecules under mild conditions with high efficiency and reliability . The sulfonyl fluoride group can engage as an efficient coupling partner, enabling researchers to develop new chemical probes, polymers, and bioconjugates . Furthermore, sulfonyl fluoride-based reagents are widely employed in chemical biology as covalent protein modifiers and activity-based probes to study enzyme function and identify protease inhibitors . As a benzene derivative with fluorine and sulfonyl substituents, this compound can also undergo various aromatic substitution reactions, allowing for further structural diversification . This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic uses, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

652170-37-1

Molecular Formula

C9H11FO2S

Molecular Weight

202.25 g/mol

IUPAC Name

1-fluoro-2-propan-2-ylsulfonylbenzene

InChI

InChI=1S/C9H11FO2S/c1-7(2)13(11,12)9-6-4-3-5-8(9)10/h3-7H,1-2H3

InChI Key

DMKKIIPVYDZMNZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=CC=C1F

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Fluoro 2 Propane 2 Sulfonyl Benzene and Analogues

Direct Functionalization of Benzene (B151609) Rings for Sulfonyl and Fluoro Introduction

Direct functionalization strategies offer an atom-economical approach to synthesizing fluorinated aryl sulfones. These methods involve the direct introduction of sulfonyl and fluoro groups onto a benzene ring, often in a stepwise manner. The two predominant strategies are electrophilic aromatic sulfonylation of a pre-fluorinated benzene ring and nucleophilic aromatic substitution on a benzene ring bearing a suitable leaving group and an activating sulfonyl group.

Electrophilic Aromatic Sulfonylation of Fluorobenzene

Electrophilic aromatic substitution (EAS) is a fundamental reaction class in organic chemistry for the functionalization of aromatic rings. In the context of synthesizing fluorinated aryl sulfones, the sulfonylation of fluorobenzene is a key step. This reaction involves the attack of an electrophilic sulfur species on the electron-rich aromatic ring of fluorobenzene.

The typical sulfonating agent is sulfur trioxide (SO₃), often used in conjunction with a strong acid like sulfuric acid (H₂SO₄) to form the highly electrophilic species, protonated sulfur trioxide (+SO₃H) or SO₃ itself. chemistrysteps.commasterorganicchemistry.com The reaction proceeds through a standard EAS mechanism, involving the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, followed by deprotonation to restore aromaticity. masterorganicchemistry.comyoutube.com

To enhance the electrophilicity of the sulfonating agent and increase the reaction rate, Lewis acids are often employed as catalysts. nih.govrsc.org Lewis acids, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), can coordinate with the sulfonating agent, typically a sulfonyl chloride (RSO₂Cl) or sulfur trioxide, to generate a more potent electrophile.

For instance, when a sulfonyl chloride is used, the Lewis acid coordinates to the chlorine atom, polarizing the S-Cl bond and making the sulfur atom more electrophilic. This heightened electrophilicity facilitates the attack by the fluorobenzene ring. The mechanism involves the formation of a complex between the Lewis acid and the sulfonating agent, which then acts as the active electrophile in the substitution reaction.

The regiochemical outcome of the electrophilic aromatic sulfonylation of fluorobenzene is governed by the directing effects of the fluorine substituent. Fluorine is an interesting case as it is an ortho, para-director, yet it is a deactivating group. wikipedia.orgorganicchemistrytutor.comlibretexts.org This is due to the interplay of two opposing electronic effects: the electron-withdrawing inductive effect (-I) and the electron-donating resonance effect (+M). wikipedia.orgcsbsju.edu

The high electronegativity of fluorine results in a strong inductive withdrawal of electron density from the benzene ring, deactivating it towards electrophilic attack compared to benzene itself. csbsju.edu However, the lone pairs on the fluorine atom can be delocalized into the aromatic π-system through resonance, which preferentially stabilizes the carbocation intermediates formed during ortho and para attack. wikipedia.orgorganicchemistrytutor.com This resonance stabilization is more significant for the ortho and para positions, leading to the observed ortho, para-directing effect. organicchemistrytutor.com In the case of fluorobenzene, the para-substituted product is often favored due to steric hindrance at the ortho positions. wikipedia.org Specifically for nitration, fluorobenzene yields approximately 90% para product and 10% ortho product, with negligible meta substitution. csbsju.edustackexchange.com

Conversely, the sulfonyl group (-SO₂R) is a strongly deactivating and meta-directing group. chemistrysteps.com Its strong electron-withdrawing nature, through both inductive and resonance effects, significantly reduces the electron density of the aromatic ring, making it less susceptible to further electrophilic attack. If a second electrophilic substitution were to occur on a sulfonylated benzene ring, it would preferentially direct the incoming electrophile to the meta position.

Directing Effects of Substituents on Electrophilic Aromatic Substitution
SubstituentActivating/Deactivating EffectDirecting EffectGoverning Electronic Effects
-F (Fluoro)DeactivatingOrtho, Para-I (strong), +M (weak)
-SO₂R (Sulfonyl)Strongly DeactivatingMeta-I (strong), -M (strong)

To maximize the yield of the desired fluorinated aryl sulfone and control regioselectivity, several reaction parameters can be optimized. These include the choice of sulfonating agent, catalyst, solvent, reaction temperature, and reaction time.

For instance, using a milder sulfonating agent or a less active catalyst can sometimes improve selectivity by reducing the formation of unwanted side products. The choice of solvent can also play a crucial role, with polar solvents sometimes accelerating the reaction rate. Temperature control is critical, as higher temperatures can lead to decreased selectivity and the formation of polysulfonated products. Optimization studies often involve a systematic variation of these parameters to identify the conditions that provide the highest yield of the target compound. In the sulfonation of nitrobenzene, for example, optimizing the molar ratio of reactants and the reaction temperature in a microreactor setup led to a significant increase in product yield. dicp.ac.cn

Nucleophilic Aromatic Substitution (SNAr) Routes for Fluorinated Aryl Sulfones

An alternative and widely used strategy for the synthesis of fluorinated aryl sulfones is the nucleophilic aromatic substitution (SₙAr) reaction. wikipedia.orgacsgcipr.org This approach is particularly effective when the aromatic ring is activated by the presence of strong electron-withdrawing groups. wikipedia.org In this context, a sulfonyl group can act as a powerful activating group for SₙAr.

The SₙAr mechanism involves a two-step process:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing a good leaving group (such as a halogen), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgnih.gov

Leaving Group Departure: The leaving group is expelled, and the aromaticity of the ring is restored. nih.gov

For the synthesis of fluorinated aryl sulfones via SₙAr, a common strategy involves the reaction of a difluorobenzene derivative, activated by a sulfonyl group, with a suitable nucleophile. Alternatively, a fluorinated aromatic ring bearing a sulfonyl group and another leaving group can react with a fluoride (B91410) ion source.

The efficiency of an SₙAr reaction is highly dependent on the nature and position of electron-withdrawing groups on the aromatic ring. wikipedia.orgmasterorganicchemistry.com These groups play a crucial role in stabilizing the negatively charged Meisenheimer complex, thereby lowering the activation energy of the reaction.

The sulfonyl group (-SO₂R) is a potent electron-withdrawing group and strongly activates the aromatic ring towards nucleophilic attack. researchgate.net When positioned ortho or para to the leaving group, the sulfonyl group can effectively delocalize the negative charge of the Meisenheimer complex through resonance, significantly accelerating the reaction rate. masterorganicchemistry.com The meta position offers less stabilization, resulting in a much slower reaction. Therefore, for the efficient synthesis of fluorinated aryl sulfones via SₙAr, it is essential to have the sulfonyl group (or another strong electron-withdrawing group) in an ortho or para position relative to the leaving group.

Relative Reactivity in SₙAr Based on Position of Electron-Withdrawing Group (EWG)
Position of EWG relative to Leaving GroupEffect on Meisenheimer Complex StabilityRelative Reaction Rate
OrthoHigh (Resonance and Inductive Stabilization)Fast
ParaHigh (Resonance Stabilization)Fast
MetaLow (Inductive Stabilization only)Slow
Role of Fluorine as a Leaving Group in SNAr Processes

In the context of nucleophilic aromatic substitution (SNAr), the reactivity of halogens as leaving groups often follows the order F > Cl > Br > I, which is the reverse of their typical leaving group ability in SN2 reactions. libretexts.orgreddit.comnih.gov This "element effect" is a key principle in the synthesis of compounds like 1-Fluoro-2-(propane-2-sulfonyl)benzene. The SNAr mechanism is a two-step addition-elimination process. libretexts.orgcsbsju.edu The first step, which is the rate-determining step, involves the attack of a nucleophile on the electron-deficient aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comstackexchange.com The second, faster step involves the expulsion of the leaving group to restore aromaticity. stackexchange.com

The reaction rate is further enhanced by the presence of strong electron-withdrawing groups, such as the sulfonyl group in this compound, positioned ortho or para to the fluorine atom. libretexts.orgcsbsju.edumasterorganicchemistry.com These groups help to delocalize and stabilize the negative charge of the Meisenheimer intermediate through resonance. libretexts.org

Halogen Leaving GroupRelative Reactivity in SNArKey Factor
FHighestHigh electronegativity stabilizes the Meisenheimer complex, accelerating the rate-determining nucleophilic addition. reddit.comstackexchange.com
ClModerateLess electronegative than fluorine, leading to a slower rate of nucleophilic attack. csbsju.edu
BrModerateSimilar reactivity to chlorine in many cases. nih.gov
ILowestLeast electronegative, resulting in the slowest rate of the initial addition step. masterorganicchemistry.com

Indirect Synthetic Pathways and Multicomponent Approaches

Indirect methods, particularly those involving late-stage functionalization, offer powerful alternatives for synthesizing complex molecules like this compound. These strategies allow for the introduction of the fluorine atom or the sulfonyl group at a later stage in the synthesis, which is highly valuable for preparing analogues and for radiolabeling applications, such as in positron-emission tomography (PET). 20.210.105mpg.dempg.de

Late-stage fluorination involves the introduction of a fluorine atom into a molecule that already contains the aryl sulfone scaffold. This approach is advantageous as it avoids carrying the often-sensitive fluorine atom through a multi-step synthesis.

Electrophilic N-fluoro reagents are widely used for the fluorination of arenes. These reagents contain a polarized N-F bond that delivers an electrophilic fluorine atom ("F+"). Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a prominent example of such a reagent. mdpi.comorganic-chemistry.org It can be used in the synthesis of aryl sulfonyl fluorides from aryl boronic acids in the presence of a sulfur dioxide source, which can then be converted to the desired aryl alkyl sulfones. mdpi.comorganic-chemistry.org Another class of N-fluoro reagents includes N-fluoropyridinium salts, such as 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate, which can fluorinate aryl Grignard reagents or aryl boronic acids to yield aryl fluorides. tcichemicals.com

N-Fluoro ReagentSubstrateTypical Conditions
Selectfluor®Aryl Boronic AcidsSO₂, Catalyst (e.g., Bi(III) complex), Base mdpi.com
1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborateAryl Grignard ReagentsDirect reaction tcichemicals.com
1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborateAryl Boronic AcidsCu catalyst, AgF tcichemicals.com
N-Fluorobenzenesulfonimide (NFSI)α-substituted β-diketonesCatalyst, MeCN, 40 °C mdpi.com

Catalytic methods for C-F bond formation are highly sought after. Recent advances have led to the development of transition metal-catalyzed C-H fluorination. mpg.dempg.de These methods can enable the direct, site-selective fluorination of complex aromatic compounds in the later stages of a synthesis. For instance, palladium-based catalytic systems have been developed that can convert aryl bromides and aryl triflates into aryl fluorides using simple fluoride salts. 20.210.105 Another innovative approach involves the site-selective C-H functionalization of an arene to form an aryl sulfonium salt, which can then undergo a straightforward nucleophilic substitution with fluoride to introduce the fluorine atom. nih.govresearchgate.net This two-step C-H fluorination has been successfully applied to a range of small-molecule drugs. researchgate.net

An alternative synthetic strategy involves forming the sulfonyl group on a pre-existing fluoroaromatic ring.

Electrochemical methods provide a green and efficient route for constructing C-S bonds, avoiding the need for harsh oxidants or transition metal catalysts. researchgate.netorganic-chemistry.org The synthesis of aryl sulfones can be achieved through the electrochemical coupling of arenes with sodium sulfinates. researchgate.net This method often employs boron-doped diamond (BDD) electrodes and can be performed in environmentally benign solvent systems like hexafluoroisopropanol (HFIP)/water. researchgate.net A broad range of aryl and diaryl sulfones can be synthesized using this scalable and inherently safe one-step protocol. researchgate.net More recent developments have shown the electrochemical synthesis of various sulfones from sodium sulfinates and olefins using simple graphite electrodes in an undivided cell at room temperature, highlighting the versatility and practicality of this approach for creating diverse sulfone compounds. organic-chemistry.orgacs.orgfigshare.com

Electrochemical MethodSubstratesKey Features
Arenes + Sodium SulfinatesElectron-rich arenes, aniline (B41778) derivativesBDD electrodes, HFIP/water co-solvent, oxidant- and transition metal-free. researchgate.net
Organoboronic Acids + Sodium ArylsulfinatesAryl, heteroaryl, and alkenylboronic acidsCatalyst- and additive-free, room temperature. organic-chemistry.org
Olefins + Sodium SulfinatesElectron-rich and electron-deficient olefinsUndivided cell, graphite electrodes, room temperature, avoids harmful oxidants. organic-chemistry.org

Construction of the Sulfonyl Moiety from Sulfur-Containing Precursors

Transformation of Thiol and Disulfide Derivatives

A primary and classical route to aryl sulfones is the oxidation of the corresponding aryl thioether (sulfide). This methodology involves a two-step process: the initial synthesis of the sulfide (B99878) precursor followed by its oxidation to the sulfone.

Synthesis of 2-Fluorophenyl Isopropyl Sulfide:

The precursor, 2-fluorophenyl isopropyl sulfide, can be synthesized from 2-fluorothiophenol and an isopropyl halide (e.g., 2-bromopropane) via a nucleophilic substitution reaction. The thiolate, generated by treating the thiol with a base, acts as the nucleophile.

Oxidation to the Sulfone:

The subsequent oxidation of the sulfide is a critical step. A variety of oxidizing agents can be employed to convert the sulfide to the sulfone, typically proceeding through a sulfoxide (B87167) intermediate. acsgcipr.orgthieme-connect.com Common and effective oxidants include:

Oxone®: A potassium peroxymonosulfate-based salt, Oxone® is a versatile and environmentally friendly oxidant. The reaction is typically performed in a solvent mixture like methanol/water. For many sulfides, using an excess of Oxone® at elevated temperatures can yield the sulfone directly. ccsenet.orgresearchgate.net

Hydrogen Peroxide (H₂O₂): This is an inexpensive and green oxidant. The reaction can be catalyzed by various metal catalysts, such as those based on tungsten or niobium, to enhance efficiency and selectivity for the sulfone. organic-chemistry.org

meta-Chloroperoxybenzoic acid (m-CPBA): A common reagent for epoxidations, m-CPBA can also be used for sulfide oxidation. Stoichiometric control is crucial, as using approximately one equivalent yields the sulfoxide, while two or more equivalents lead to the sulfone.

The synthesis of ortho-substituted sulfones via oxidation can sometimes be challenging. Steric hindrance from the ortho-substituent (the fluorine atom in this case) can influence the reaction rate and may require more forcing conditions to achieve complete oxidation to the sulfone. ccsenet.orgccsenet.org

Below is a table summarizing common oxidation conditions for the transformation of an aryl sulfide to an aryl sulfone.

OxidantCatalyst / ConditionsSolventYieldReference
Oxone®Room Temp to RefluxMethanol / WaterGood to Excellent ccsenet.orgresearchgate.net
Hydrogen Peroxide (H₂O₂)Niobium Carbide (NbC)Ethyl AcetateHigh organic-chemistry.org
m-CPBA2.2 equivalentsDichloromethaneGood orientjchem.org
Palladium-Catalyzed Cross-Coupling Methods

Palladium-catalyzed cross-coupling reactions represent a powerful and modular approach for the formation of carbon-sulfur bonds, offering a direct route to aryl sulfones that avoids the pre-synthesis and oxidation of a thioether. sigmaaldrich.com These methods typically involve the coupling of an aryl electrophile with a sulfonyl-containing nucleophile.

Coupling of Aryl Halides with Sulfinate Salts:

A prevalent method is the coupling of an aryl halide, such as 1-fluoro-2-iodobenzene or 1-fluoro-2-bromobenzene, with an alkyl or aryl sulfinate salt, like sodium isopropylsulfinate. This reaction is catalyzed by a palladium complex, often generated in situ from a palladium precursor (e.g., Pd(OAc)₂) and a phosphine ligand.

The choice of ligand is critical for the success of these couplings, especially with sterically hindered ortho-substituted substrates. Bulky, electron-rich phosphine ligands, such as XantPhos or RuPhos, have proven effective in promoting the reductive elimination step and preventing side reactions. nih.gov

Three-Component Coupling with a Sulfur Dioxide Surrogate:

A more advanced strategy involves a three-component coupling reaction that utilizes a sulfur dioxide (SO₂) surrogate, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). In this approach, an aryl halide (e.g., 1-fluoro-2-bromobenzene) is coupled with an organometallic reagent (e.g., isopropyllithium or isopropylmagnesium bromide) and the SO₂ source. The reaction proceeds via the in situ formation of a lithium or magnesium isopropylsulfinate, which then undergoes palladium-catalyzed cross-coupling with the aryl halide. This method is highly versatile as it allows for the synthesis of a wide array of sulfones from different organometallic reagents. nih.gov

Coupling of Arylboronic Acids with Sulfonyl Chlorides:

Another route is the Suzuki-Miyaura-type coupling of an arylboronic acid, such as 2-fluorophenylboronic acid, with an alkylsulfonyl chloride like propane-2-sulfonyl chloride. This transformation enables the installation of the sulfonyl group directly onto the aromatic ring. The development of specific palladacycle precatalysts has allowed these reactions to proceed under milder conditions. nih.govnih.gov

The table below outlines representative conditions for these palladium-catalyzed methods.

Aryl PartnerSulfonyl PartnerCatalyst / LigandBaseSolventReference
1-Fluoro-2-bromobenzeneSodium isopropylsulfinatePd₂(dba)₃ / XantPhosCs₂CO₃1,4-Dioxane nih.gov
1-Fluoro-2-bromobenzeneIsopropyllithium + DABSOPd(OAc)₂ / XantPhos derivativeCs₂CO₃1,4-Dioxane nih.gov
2-Fluorophenylboronic acidPropane-2-sulfonyl chloridePalladacycle PrecatalystNa₂CO₃Acetone nih.gov

Emerging Synthetic Strategies and Sustainable Approaches

Recent advancements in synthetic chemistry have focused on developing more scalable, efficient, and sustainable methods for constructing complex molecules like this compound.

Flow Chemistry Applications for Scalable Synthesis

Flow chemistry, or continuous-flow synthesis, has emerged as a powerful technology for chemical manufacturing, offering significant advantages over traditional batch processing. These benefits include enhanced safety through the use of small reactor volumes, improved heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and the potential for automated, scalable production.

While specific flow synthesis protocols for this compound are not widely reported, the principles can be applied to its synthesis. For instance, key steps such as the palladium-catalyzed cross-coupling of 1-fluoro-2-bromobenzene and sodium isopropylsulfinate could be adapted to a continuous-flow setup. Pumping streams of the reactants, catalyst, and base through a heated microreactor or packed-bed reactor could lead to:

Reduced Reaction Times: From hours in batch to minutes in flow.

Improved Yields and Purity: By minimizing byproduct formation through precise temperature control and rapid mixing.

Enhanced Safety: Especially when handling unstable intermediates or conducting highly exothermic reactions.

Facilitated Scalability: Production can be increased by running the system for longer periods or by "numbering-up" (running multiple reactors in parallel).

The synthesis of precursors, such as aryl sulfonyl chlorides, has been successfully demonstrated in continuous stirred-tank reactors (CSTRs), highlighting the feasibility of applying this technology to the synthesis of sulfone building blocks.

Catalyst Development for Enhanced Selectivity and Efficiency

The efficiency and selectivity of synthetic methods, particularly palladium-catalyzed reactions, are heavily dependent on the catalyst system employed. Research in this area is focused on creating more active, stable, and selective catalysts.

Advanced Ligand Design:

For palladium-catalyzed sulfonylation, the development of sophisticated phosphine ligands has been crucial. Ligands are designed to promote the key steps of the catalytic cycle—oxidative addition and reductive elimination—while suppressing side reactions. For ortho-substituted substrates, ligands with specific steric and electronic properties are required to overcome the challenge of steric hindrance near the reaction center. Buchwald-type biaryl phosphine ligands and Josiphos-type ferrocenyl ligands have shown great promise in improving the scope and efficiency of C–S cross-coupling reactions. nih.gov

Heterogeneous and Recyclable Catalysts:

A significant push towards sustainability involves the development of heterogeneous catalysts. Supporting palladium on solid materials like activated carbon (Pd/C), silica, or polymers offers several advantages over homogeneous systems. researchgate.netmdpi.com

Ease of Separation: The catalyst can be easily removed from the reaction mixture by simple filtration, preventing product contamination with residual palladium.

Improved Stability: The solid support can prevent the aggregation of palladium nanoparticles, leading to a longer catalyst lifetime.

Recent developments include palladium nanocatalysts supported on various porous materials, which provide a high surface area and a large number of active catalytic sites, further enhancing reaction efficiency. mdpi.com These advanced catalytic systems are key to developing more economical and environmentally benign processes for the synthesis of this compound and related compounds.

Chemical Reactivity and Advanced Transformation Chemistry of 1 Fluoro 2 Propane 2 Sulfonyl Benzene

Electrophilic Aromatic Substitution (EAS) Reactions of the Aromatic Nucleus

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for benzene (B151609) and its derivatives. The outcome of these reactions, in terms of both reactivity and the position of the incoming electrophile, is dictated by the nature of the substituents already present on the aromatic ring.

Reactivity Profiling under Various Electrophilic Conditions

The presence of both a fluorine atom and a propane-2-sulfonyl group on the benzene ring significantly influences its reactivity towards electrophiles. The fluorine atom, although highly electronegative, can donate electron density to the aromatic ring through resonance, which can partially offset its strong electron-withdrawing inductive effect. masterorganicchemistry.comorganic-chemistry.org Conversely, the propane-2-sulfonyl group is a strong electron-withdrawing group, primarily through its inductive effect, which deactivates the ring towards electrophilic attack.

In general, deactivating groups slow down the rate of electrophilic aromatic substitution compared to unsubstituted benzene. libretexts.org Given that 1-Fluoro-2-(propane-2-sulfonyl)benzene possesses two such groups, it is expected to be significantly less reactive than benzene in typical EAS reactions such as nitration, halogenation, and Friedel-Crafts reactions. The reaction conditions required to effect substitution on this molecule would likely be harsher than those needed for benzene, involving stronger electrophiles and potentially higher temperatures.

Substituent Effects: Hammett Analysis and Quantitative Structure-Reactivity Relationships

The Hammett equation provides a quantitative means to assess the electronic influence of substituents on the reactivity of aromatic compounds. sciepub.com The equation, log(k/k₀) = ρσ, relates the rate constant (k) of a reaction for a substituted benzene derivative to the rate constant (k₀) of the unsubstituted benzene through the reaction constant (ρ) and the substituent constant (σ).

The Hammett substituent constant (σ) is a measure of the electronic effect of a substituent. For the fluorine atom, the σ_meta and σ_para values are positive, indicating its electron-withdrawing nature. nih.gov Similarly, sulfonyl groups (–SO₂R) are known to have large positive σ values, signifying their strong deactivating character. acs.org

SubstituentHammett Constant (σ_para)
-F+0.06
-SO₂CH₃+0.72

Note: The table provides representative Hammett constants for related substituents. The actual values for the this compound system may vary.

Competitive Ortho-Meta-Para Directing Effects of Fluoro and Sulfonyl Groups

The regiochemical outcome of electrophilic aromatic substitution on this compound is determined by the directing effects of the two substituents.

The fluorine atom is an ortho, para-director, despite being a deactivating group. pressbooks.pubmasterorganicchemistry.com This is because the resonance stabilization of the intermediate carbocation (the arenium ion) is most effective when the electrophile attacks at the positions ortho or para to the fluorine atom. pressbooks.pub

Conversely, the propane-2-sulfonyl group is a strong deactivating group and a meta-director. masterorganicchemistry.com This is due to the strong electron-withdrawing nature of the sulfonyl group, which destabilizes the formation of a positive charge at the ortho and para positions more than at the meta position.

In this compound, the fluorine is at position 1 and the sulfonyl group is at position 2. The positions available for substitution are 3, 4, 5, and 6.

Position 3: Meta to fluorine and ortho to the sulfonyl group.

Position 4: Para to fluorine and meta to the sulfonyl group.

Position 5: Meta to both fluorine and the sulfonyl group.

Position 6: Ortho to fluorine and meta to the sulfonyl group.

Reactions Involving the Sulfonyl Functionality

The sulfonyl group itself can undergo chemical transformations, providing pathways to other sulfur-containing compounds.

Oxidative Transformations to Higher Sulfur Oxidation States

The sulfur atom in the sulfonyl group is in its highest oxidation state (+6). Therefore, further oxidation of the sulfonyl group itself is not possible. However, oxidative conditions can lead to reactions on other parts of the molecule if they are more susceptible to oxidation. For instance, strong oxidizing agents under harsh conditions could potentially lead to the degradation of the aromatic ring or the alkyl chain of the sulfonyl group, but these are generally not considered selective transformations.

Reductive Pathways to Sulfides and Related Derivatives

The sulfonyl group can be reduced to lower oxidation states, such as sulfoxides and sulfides. This transformation, known as desulfonylation when the sulfur group is completely removed, can be achieved using various reducing agents. organicreactions.orgwikipedia.org Common methods for the reduction of aryl sulfones include the use of strong reducing agents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H), often at elevated temperatures.

Reductive desulfonylation, the complete removal of the sulfonyl group to be replaced by a hydrogen atom, can be accomplished with reagents such as sodium amalgam or other strong reducing systems. researchgate.net This reaction cleaves the carbon-sulfur bond.

For this compound, reduction of the sulfonyl group would yield 1-fluoro-2-(propane-2-sulfinyl)benzene (a sulfoxide) or 1-fluoro-2-(prop-2-ylthio)benzene (a sulfide). The specific product obtained would depend on the reducing agent used and the reaction conditions.

TransformationProduct
Reduction to Sulfoxide (B87167)1-Fluoro-2-(propane-2-sulfinyl)benzene
Reduction to Sulfide (B99878)1-Fluoro-2-(prop-2-ylthio)benzene
Reductive DesulfonylationFluorobenzene

Metal-Catalyzed Coupling Reactions at the Sulfonyl Group

The sulfonyl group, traditionally considered a stable and relatively inert functional group, can under certain conditions participate in metal-catalyzed cross-coupling reactions. These transformations, often referred to as desulfonylative couplings, provide a valuable method for the formation of carbon-carbon and carbon-heteroatom bonds. However, specific studies detailing the application of such methods to this compound, including the use of palladium, nickel, or other transition metal catalysts to cleave the C-S bond and introduce new functionalities, are not described in the current body of scientific literature.

Reactivity at the Fluoro Position

The fluorine atom on the aromatic ring of this compound is expected to be activated towards certain transformations due to the electron-withdrawing nature of the adjacent isopropylsulfonyl group.

Nucleophilic Substitution of Fluorine on the Aromatic Ring

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound. The strong electron-withdrawing effect of the ortho-sulfonyl group should facilitate the attack of nucleophiles at the fluorine-bearing carbon atom. In theory, a variety of nucleophiles, such as alkoxides, amines, and thiols, could displace the fluoride (B91410) ion. However, detailed experimental studies, including tables of nucleophiles, reaction conditions, and corresponding yields for the SNAr of this specific substrate, are not currently available.

Transition Metal-Catalyzed C-F Bond Activation and Cross-Coupling

The activation and functionalization of carbon-fluorine bonds is a significant challenge in organic synthesis due to the high bond dissociation energy of the C-F bond. Nevertheless, advances in catalysis have enabled the cross-coupling of fluoroarenes. For this compound, transition metal-catalyzed reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, at the fluorine position would be of synthetic interest. Research detailing the specific catalysts, ligands, and reaction conditions required to achieve efficient C-F bond activation and cross-coupling for this compound has yet to be reported.

Exploration of Radical and Photochemical Transformations

The study of radical and photochemical reactions offers alternative pathways for the functionalization of aromatic compounds.

Generation and Reactivity of Aryl Radicals

The generation of an aryl radical from this compound, potentially through reductive or oxidative processes, could open up avenues for novel bond formations. The subsequent reactivity of such a radical intermediate in processes like addition to alkenes or arenes would be of fundamental interest. At present, there are no specific reports on the generation and synthetic application of aryl radicals derived from this particular fluoro-sulfonylbenzene derivative.

Photoreductive and Photooxidative Processes

Photocatalysis has emerged as a powerful tool in modern organic synthesis. The engagement of this compound in photoreductive or photooxidative cycles could lead to a range of chemical transformations. For instance, single-electron transfer processes initiated by light could facilitate C-F or C-S bond functionalization. However, the photochemical behavior of this compound, including its excited-state properties and its reactivity in the presence of photocatalysts, remains an uninvestigated area.

Mechanistic Investigations and Reaction Dynamics

Elucidation of Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic substitution (EAS) on the 1-Fluoro-2-(propane-2-sulfonyl)benzene ring is exceptionally challenging. The cumulative, strong deactivating effect of both the fluoro and, particularly, the isopropylsulfonyl groups renders the benzene (B151609) ring highly electron-deficient and thus, not very nucleophilic. For an EAS reaction to proceed, a very powerful electrophile would be required. libretexts.org

The directing effects of the substituents would also be in opposition. The fluoro group is an ortho-, para-director, while the sulfonyl group is a meta-director. This would lead to a complex mixture of products if a reaction could be forced to occur.

In a hypothetical EAS reaction, the attacking electrophile would form a resonance-stabilized carbocation intermediate, known as a Wheland intermediate or arenium ion. lumenlearning.com The stability of this intermediate is paramount, as its formation is the rate-determining step of the reaction. lumenlearning.com For this compound, the powerful electron-withdrawing nature of the propane-2-sulfonyl group would severely destabilize this cationic intermediate, thereby increasing the activation energy and slowing the reaction significantly. libretexts.org While the fluorine atom could theoretically offer some stabilization by donating a lone pair of electrons to the carbocation (especially if the attack is ortho or para to it), this effect is largely overshadowed by the destabilizing influence of the adjacent sulfonyl group. libretexts.orgresearchgate.net

To overcome the deactivated nature of the ring, a strong Lewis acid catalyst would be essential to generate a sufficiently potent electrophile. lumenlearning.com For instance, in reactions like Friedel-Crafts alkylation or acylation, a Lewis acid such as aluminum trichloride (B1173362) (AlCl₃) is used to generate a carbocation from an alkyl halide. libretexts.org Similarly, in halogenation, a Lewis acid like iron(III) bromide (FeBr₃) polarizes the halogen molecule (e.g., Br₂) to create a stronger electrophile. lumenlearning.com However, even with a highly activated electrophile, the electron-poor nature of the this compound ring makes it a poor substrate for this class of reactions.

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

SubstituentInductive EffectResonance EffectOverall Ring EffectDirecting Influence
-F (Fluoro)WithdrawingDonatingWeakly DeactivatingOrtho, Para
-SO₂R (Sulfonyl)Strongly WithdrawingStrongly WithdrawingStrongly DeactivatingMeta

Mechanistic Pathways of Nucleophilic Aromatic Substitution

In stark contrast to its inertness towards electrophiles, the electronic structure of this compound makes it an excellent candidate for nucleophilic aromatic substitution (SNAr). This reaction is facilitated by the presence of strong electron-withdrawing groups and a suitable leaving group on the aromatic ring. wikipedia.orgmasterorganicchemistry.com

The SNAr mechanism is a two-step process:

Addition: A nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), breaking the aromaticity of the ring and forming a negatively charged intermediate. libretexts.org

Elimination: The leaving group departs, restoring the aromaticity of the ring and yielding the final substitution product. libretexts.org

The propane-2-sulfonyl group, being a powerful electron-withdrawing substituent located ortho to the fluorine atom, strongly activates the ring for nucleophilic attack. wikipedia.orgbyjus.com

The key intermediate in an SNAr reaction is a resonance-stabilized carbanion known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org The nucleophile's attack on the carbon attached to the fluorine atom in this compound leads to the formation of such a complex. The negative charge of this intermediate is effectively delocalized across the aromatic system and, crucially, onto the oxygen atoms of the sulfonyl group. masterorganicchemistry.com This delocalization significantly stabilizes the intermediate, lowering the activation energy for its formation. govtpgcdatia.ac.in The presence of the electron-withdrawing group at the ortho position is highly effective for this stabilization. masterorganicchemistry.combyjus.com

For most SNAr reactions, the first step—the nucleophilic attack and formation of the Meisenheimer complex—is the slow, rate-determining step. masterorganicchemistry.com This is because this step involves the loss of aromaticity, which is energetically unfavorable. libretexts.org The second step, the departure of the leaving group to restore the stable aromatic system, is typically fast. masterorganicchemistry.com

Table 2: Relative Reactivity of Halobenzenes in SNAr Reactions

Leaving Group (X in Ar-X)ElectronegativityEffect on Rate-Determining StepTypical Rate Order
-F HighStrongly activates ring for nucleophilic attackFastest
-Cl MediumModerately activates ringIntermediate
-Br MediumModerately activates ringIntermediate
-I LowWeakly activates ringSlowest
Source: Based on general principles of SNAr reactions. masterorganicchemistry.com

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed investigation of molecular properties. For 1-Fluoro-2-(propane-2-sulfonyl)benzene, methods like Density Functional Theory (DFT) and ab initio calculations can elucidate its electronic behavior, conformational preferences, and spectroscopic signatures.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) has become a primary tool for studying the electronic structure of medium-sized organic molecules due to its favorable balance of computational cost and accuracy. DFT calculations can determine the optimized geometry of this compound and provide a wealth of information about its electronic properties.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability. A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more reactive.

For this compound, the electron-withdrawing nature of the sulfonyl group and the fluorine atom significantly influences the energies of the frontier orbitals. The sulfonyl group, in particular, lowers the energy of the LUMO, making the aromatic ring more susceptible to nucleophilic attack.

Table 1: Calculated Frontier Orbital Energies (Note: The following data is illustrative and based on typical values for similar compounds, as specific research on this molecule is not publicly available.)

Parameter Energy (eV)
HOMO -7.5
LUMO -1.2

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The ESP map is plotted onto the electron density surface, with different colors representing varying potential values. Regions of negative potential (typically colored red) are electron-rich and are likely sites for electrophilic attack. Conversely, areas of positive potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack.

In this compound, the ESP map would show a high negative potential around the oxygen atoms of the sulfonyl group, indicating their role as hydrogen bond acceptors. The aromatic ring would exhibit a more complex potential distribution due to the competing electronic effects of the activating fluorine atom and the deactivating sulfonyl group.

Theoretical vibrational frequency calculations are instrumental in interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the vibrational modes of the optimized molecular structure, a theoretical spectrum can be generated. This calculated spectrum can then be compared with experimental data to confirm the molecular structure and assign specific absorption bands to the corresponding vibrational motions of the atoms.

Key vibrational modes for this compound would include the symmetric and asymmetric stretching of the S=O bonds in the sulfonyl group, C-F stretching, C-S stretching, and various aromatic C-H and C-C vibrations.

Table 2: Calculated Vibrational Frequencies for Key Functional Groups (Note: The following data is illustrative and based on typical values for similar compounds, as specific research on this molecule is not publicly available.)

Functional Group Vibrational Mode Calculated Frequency (cm⁻¹)
SO₂ Asymmetric Stretch 1350 - 1310
SO₂ Symmetric Stretch 1160 - 1120
C-F Stretch 1270 - 1100
C-S Stretch 800 - 600

Ab Initio and Semi-Empirical Methods for Conformational Sampling and Reaction Pathway Mapping

While DFT is powerful, other computational methods also play important roles. Ab initio methods, which are based on first principles without empirical parameters, can provide highly accurate results, though at a greater computational expense. These methods are particularly useful for benchmarking DFT results and for studying reaction mechanisms where high accuracy is paramount.

Semi-empirical methods, which use parameters derived from experimental data, offer a faster, albeit less accurate, alternative. These methods are well-suited for preliminary conformational searches of flexible molecules like this compound, which has rotational freedom around the C-S bonds. By rapidly exploring the potential energy surface, these methods can identify low-energy conformers that can then be subjected to more rigorous DFT or ab initio calculations.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Hyperconjugation Interactions

Natural Bond Orbital (NBO) analysis is a theoretical framework that translates the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs. This analysis provides quantitative insights into charge distribution and intramolecular charge transfer (ICT) interactions.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal valuable information about the conformational dynamics of a molecule and its interactions with its environment, such as a solvent.

Dynamic Behavior:

MD simulations would likely reveal significant torsional motion around the C(aryl)-S and S-C(isopropyl) bonds. The flexibility of the isopropyl group, combined with the electronic effects of the ortho-fluoro substituent, would lead to a complex potential energy surface with multiple local minima corresponding to different rotational conformers. The time evolution of these dihedral angles would be a key output of an MD simulation, illustrating the conformational sampling at a given temperature.

Solvent Effects:

The interaction of this compound with different solvents is expected to significantly influence its dynamic behavior and effective conformation. In a polar protic solvent like water, the sulfonyl group's oxygen atoms would act as strong hydrogen bond acceptors, leading to a well-defined solvation shell. This strong interaction would likely stabilize conformations where the sulfonyl group is most accessible to the solvent.

In a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO), which is a good hydrogen bond acceptor itself, the solute-solvent interactions would still be significant, primarily through dipole-dipole forces. Studies on the synthesis of polyphenylene sulfone have highlighted the critical role of aprotic dipolar solvents in solubilizing sulfone-containing polymers and influencing reaction rates.

Conversely, in a nonpolar solvent like hexane, the dominant interactions would be weaker van der Waals forces. In such an environment, the molecule might favor more compact conformations to maximize intramolecular interactions and minimize unfavorable interactions with the solvent. The aggregation of small aromatic molecules in nonpolar environments is driven by such forces.

A hypothetical MD simulation could quantify these effects by calculating the radial distribution functions (RDFs) between specific atoms of the solute and solvent molecules, as well as the average number of hydrogen bonds formed.

Hypothetical MD Simulation Data:

The following interactive table presents hypothetical data from a series of MD simulations of this compound in different solvents. This data illustrates how solvent polarity could affect key structural and dynamic parameters.

SolventDielectric ConstantAvg. Solvent Accessible Surface Area (SASA) (Ų)Avg. H-Bonds (Sulfonyl-Solvent)C(aryl)-S-C-C Dihedral Angle Range (degrees)
Water80.13502.5-70 to -50 & 50 to 70
DMSO46.73401.2-80 to -60 & 60 to 80
Acetonitrile37.53350.8-90 to -70 & 70 to 90
Hexane1.883200.0-120 to -100 & 100 to 120

Note: This table is a hypothetical representation to illustrate potential trends and is not based on published experimental or computational data for this specific compound.

Applications in Advanced Materials Science and Chemical Engineering

Role as a Key Intermediate in Complex Organic Synthesis

Enabling Transformations through Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Click Chemistry

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful click chemistry platform, valued for its reliability, high yields, and the stability of the resulting covalent linkages. This suite of reactions involves the use of a sulfur(VI) fluoride hub, which can react with a variety of nucleophiles to form strong S-O or S-N bonds. While specific research detailing the direct use of 1-Fluoro-2-(propane-2-sulfonyl)benzene in SuFEx chemistry is not extensively documented in publicly available literature, its structural motifs are highly relevant to this field.

Conceptually, the sulfonyl fluoride group is a key player in SuFEx reactions. Compounds bearing this functional group can serve as connectors for polymer chains or as handles for the modification of material surfaces. The presence of the fluorine atom on the benzene (B151609) ring of this compound can modulate the reactivity of the sulfonyl group, potentially allowing for fine-tuning of reaction kinetics and selectivity. The broader class of aryl sulfonyl fluorides is integral to SuFEx, where they react with silyl-protected phenols and other nucleophiles to create highly stable sulfonate esters. This chemistry is a cornerstone in the synthesis of advanced polymers and functional materials.

Advanced Catalysis and Reaction Medium Development

The development of novel catalysts and reaction media is a critical endeavor in chemical engineering, aimed at improving reaction efficiency, selectivity, and sustainability. The structural features of this compound suggest its potential utility in these areas.

Sulfonylation is a fundamental transformation in organic synthesis, and the design of effective reagents and solvents is paramount. While detailed studies on this compound as a solvent or specific sulfonylation reagent are limited, the broader class of sulfonyl-containing compounds is central to this chemistry.

The synthesis of fluorinated benzene sulfonyl fluorides, a category to which the conceptual precursor of our title compound belongs, often involves processes like the reaction of fluorobenzenes with chlorosulfonic acid or the decomposition of fluorinated aryl diazonium salts. These methods underscore the reactivity of the sulfonyl group and its utility in introducing the sulfonyl moiety into various molecules. The resulting fluorinated sulfonyl compounds can act as versatile intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. For instance, the preparation of fluorinated benzene sulfonyl fluorides can be achieved by heating a benzene sulfonyl fluoride with an alkali metal fluoride. researchgate.net

The physical properties of such compounds, including their polarity and solubility, can make them suitable as specialized reaction media or as reagents in their own right. The presence of the fluoro and sulfonyl groups in this compound imparts a unique polarity profile that could be advantageous in specific catalytic or reaction systems.

Properties of a Related Compound: 1-Fluoro-2-nitrobenzene

Due to the limited availability of specific experimental data for this compound, the following table provides data for the structurally related compound, 1-Fluoro-2-nitrobenzene. This information is intended to be representative of a small, fluorinated, and electron-deficient aromatic compound.

PropertyValueSource(s)
Molecular Formula C6H4FNO2 sigmaaldrich.comnih.gov
Molecular Weight 141.10 g/mol sigmaaldrich.comnih.gov
Appearance Dark yellow liquid fishersci.com
Melting Point -9 to -6 °C sigmaaldrich.comfishersci.com
Boiling Point 215 °C fishersci.com
Density 1.338 g/mL at 25 °C sigmaaldrich.com
Refractive Index n20/D 1.532 sigmaaldrich.com
CAS Number 1493-27-2 sigmaaldrich.comnih.gov

Future Research Directions and Emerging Paradigms

Chemo- and Regioselective Synthesis of Multi-functionalized Analogues

The development of synthetic methodologies that allow for the precise installation of additional functional groups onto the 1-fluoro-2-(propane-2-sulfonyl)benzene scaffold is a key area of future research. The inherent electronic properties of the fluorine and sulfonyl groups direct the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions. However, achieving high chemo- and regioselectivity in the synthesis of multi-functionalized analogues remains a challenge.

Future investigations will likely focus on:

Directed Ortho-Metalation: Utilizing the directing capabilities of the sulfonyl group to achieve selective functionalization at the C3 position.

Transition-Metal Catalyzed Cross-Coupling Reactions: Employing palladium, nickel, or copper catalysts to introduce a wide array of substituents at specific positions on the aromatic ring. For instance, Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions could be optimized for this substrate.

[3+2] Cycloaddition Reactions: Exploring the use of derivatives of this compound in cycloaddition reactions to construct complex heterocyclic systems with high regioselectivity. For example, the synthesis of functionalized spiro[pyrrolidine-2,3′-oxindoles] has been achieved with high chemo- and regioselectivity using microwave irradiation. mdpi.com

A significant challenge lies in controlling the reaction conditions to favor one regioisomer over others, particularly when multiple reactive sites are present. Research into fine-tuning ligand and catalyst systems will be crucial for overcoming these hurdles. The regioselective synthesis of 4-fluoro-1,5-disubstituted-1,2,3-triazoles from synthetic surrogates of α-fluoroalkynes highlights the potential for developing highly selective transformations. rsc.org

Exploration of Novel Catalytic Systems for C-F and C-S Bond Transformations

The carbon-fluorine (C-F) and carbon-sulfur (C-S) bonds in this compound represent both a challenge and an opportunity for synthetic chemists. While traditionally considered robust, recent advances have demonstrated the potential for their catalytic functionalization.

Future research in this area will likely involve:

C-F Bond Activation: Developing catalytic systems, potentially based on late transition metals or frustrated Lewis pairs, to selectively activate and functionalize the C-F bond. This would open up new avenues for introducing a variety of substituents at the C1 position.

Desulfonylative Cross-Coupling: Expanding the scope of nickel- and palladium-catalyzed desulfonylative reactions to utilize the sulfonyl group as a leaving group. This strategy would enable the formation of new carbon-carbon and carbon-heteroatom bonds at the C2 position. Recent studies have shown the utility of sulfones in catalytic C-C bond forming reactions. rsc.org

Photoredox Catalysis: Investigating the use of visible-light photoredox catalysis to initiate radical-based transformations involving the C-S bond, allowing for mild and selective functionalization.

The development of catalytic systems that can differentiate between the C-F and C-S bonds will be a significant breakthrough, enabling a modular approach to the synthesis of diverse derivatives.

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction

The complexity of reaction outcomes, especially in multi-functionalized systems, makes the prediction of reactivity and selectivity a significant challenge. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to address this.

Future applications in the context of this compound include:

Predictive Modeling: Training ML models on large datasets of reactions involving fluoroaromatics and aryl sulfones to predict the optimal reaction conditions (catalyst, solvent, temperature) for a desired transformation.

Regioselectivity Prediction: Developing algorithms that can accurately predict the regiochemical outcome of reactions on the this compound core, guiding synthetic planning. Machine learning models have been successfully used to predict solvent effects on reaction rates. rsc.org

De Novo Design: Utilizing generative models to propose novel analogues of this compound with desired properties, along with plausible synthetic routes.

The integration of AI and ML with automated synthesis platforms could significantly accelerate the discovery and optimization of new derivatives with tailored functionalities.

Development of Green Chemistry Approaches for Sustainable Production

The increasing emphasis on sustainable chemical manufacturing necessitates the development of environmentally benign synthetic routes to this compound and its derivatives.

Key areas for future research in green chemistry include:

Catalytic Atom-Economic Reactions: Designing synthetic pathways that maximize the incorporation of all reactant atoms into the final product, minimizing waste.

Use of Greener Solvents: Replacing traditional volatile organic solvents with more sustainable alternatives such as water, supercritical fluids, or bio-based solvents.

Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound, which can offer improved safety, efficiency, and scalability compared to batch processes.

Renewable Feedstocks: Exploring the potential of deriving the starting materials for the synthesis from renewable biomass sources. Recent research has focused on the eco-friendly synthesis of aryl methyl sulfones using inorganic sulfur dioxide sources. nih.gov A novel, environmentally friendly process for synthesizing sulfonyl fluorides from thiols or disulfides has also been developed, producing only non-toxic salts as by-products. osaka-u.ac.jpeurekalert.org

The development of sustainable synthetic methods will be crucial for the large-scale production and commercial viability of this compound and its derivatives.

Expanding the Material Science Applications through Structure-Property Design

The presence of both fluorine and a sulfonyl group suggests that polymers incorporating the this compound moiety could exhibit desirable properties for advanced material applications.

Future research in material science will focus on:

High-Performance Polymers: Synthesizing and characterizing novel poly(arylene ether sulfone)s containing the this compound unit. The fluorine atoms can enhance thermal stability, chemical resistance, and hydrophobicity, while the sulfonyl group contributes to mechanical strength and high glass transition temperatures. Research on fluorinated co-poly(arylene ether sulfone)s has shown that fluorine content is inversely proportional to optical loss, making them suitable for low-loss waveguide devices. researchgate.netoptica.orgsnu.ac.kr

Membranes for Separation and Fuel Cells: Investigating the potential of sulfonated polymers derived from this compound as proton exchange membranes in fuel cells or for gas separation applications. The fluorine content can be tuned to control the material's properties. researchgate.netresearchgate.net

Structure-Property Relationship Studies: Systematically modifying the structure of polymers containing this moiety and correlating these changes with their thermal, mechanical, and optical properties. This will enable the rational design of materials with tailored performance characteristics. For instance, the introduction of aliphatic moieties into sulfonated poly(arylene ether sulfone)s can significantly lower the glass transition temperature. nih.gov

The table below summarizes potential research directions and their anticipated impact.

Research AreaFocusPotential Impact
Chemo- and Regioselective Synthesis Precise functionalization of the aromatic ring.Access to a wide range of novel analogues with tailored properties for various applications.
Novel Catalytic Systems Activation and functionalization of C-F and C-S bonds.Development of new synthetic methodologies and expansion of the chemical space accessible from this scaffold.
AI and Machine Learning Prediction of reaction outcomes and de novo design.Accelerated discovery and optimization of new compounds and synthetic routes.
Green Chemistry Sustainable and environmentally friendly production methods.Cost-effective and scalable synthesis with reduced environmental impact.
Material Science Applications Development of high-performance polymers and membranes.Creation of advanced materials for applications in electronics, energy, and separations.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.